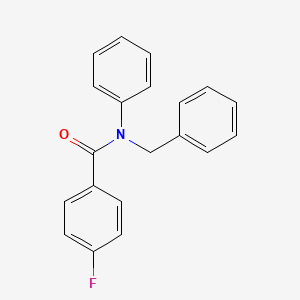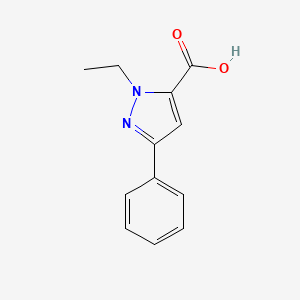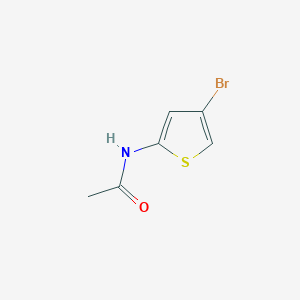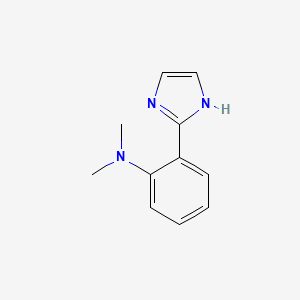
Borano de diciclohexilamina
Descripción general
Descripción
Dicyclohexylamine borane is a chemical compound with the molecular formula C₁₂H₂₆BN. It is a complex of dicyclohexylamine and borane, often used as a reducing agent in organic synthesis. This compound is known for its stability and ease of handling compared to other borane complexes .
Aplicaciones Científicas De Investigación
Dicyclohexylamine borane is widely used in scientific research due to its versatility as a reducing agent. Some of its applications include:
Organic Synthesis: Used in the reduction of various functional groups and hydroboration reactions.
Material Science: Employed in the synthesis of boron-containing polymers and materials.
Pharmaceuticals: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Catalysis: Acts as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Mecanismo De Acción
Target of Action
Dicyclohexylamine Borane (DCAB) primarily targets aryl and vinyl halides . These halides play a crucial role in various chemical reactions due to their reactivity and versatility.
Mode of Action
DCAB interacts with its targets (aryl and vinyl halides) through a process known as borylation . In this process, DCAB acts as a reducing agent, facilitating the conversion of aryl and vinyl halides into boronic acid derivatives .
Biochemical Pathways
The borylation process affects the halogen-boron biochemical pathway . The downstream effects include the formation of boronic acid derivatives, which are valuable intermediates in organic synthesis and medicinal chemistry .
Result of Action
The result of DCAB’s action is the conversion of aryl and vinyl halides into boronic acid derivatives . These derivatives have various applications in organic synthesis, including the creation of biologically active compounds .
Action Environment
The action, efficacy, and stability of DCAB can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and efficiency of the borylation process . Furthermore, the presence of other substances in the reaction mixture can also impact the outcome of the reaction .
Análisis Bioquímico
Biochemical Properties
Dicyclohexylamine Borane is known to play a role in biochemical reactions. It has been applied by the Pucheault Group at the Universite de Bordeaux as a cost-effective and easy-to-handle alternative to current borylation reagents . In one pot, aryl and vinyl halides can be converted to the boronic acid derivative of your choice (BF 3 K, Bpin, MIDA, and others) depending on quench and workup
Temporal Effects in Laboratory Settings
Dicyclohexylamine Borane exhibits remarkable stability compared to fumagillin, with observed half-lives ranging from 368 to 852 days when stored at temperatures between 21°C and 34°C in darkness .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicyclohexylamine borane can be synthesized by reacting dicyclohexylamine with borane. The reaction typically involves the use of borane-tetrahydrofuran (BH₃-THF) complex as the borane source. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of dicyclohexylamine borane involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The product is often purified by recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexylamine borane primarily undergoes reduction reactions. It is used to reduce various functional groups, including aldehydes, ketones, and carboxylic acids. The compound can also participate in hydroboration reactions with alkenes and alkynes .
Common Reagents and Conditions
Reduction Reactions: Commonly performed in the presence of solvents like tetrahydrofuran (THF) or diethyl ether. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent oxidation.
Hydroboration Reactions: These reactions are carried out with alkenes or alkynes, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (NaOH) to form alcohols.
Major Products
Reduction of Aldehydes and Ketones: Produces primary and secondary alcohols, respectively.
Hydroboration of Alkenes: Results in the formation of anti-Markovnikov alcohols.
Comparación Con Compuestos Similares
Similar Compounds
Borane-Tetrahydrofuran (BH₃-THF): Another borane complex used as a reducing agent but less stable and harder to handle compared to dicyclohexylamine borane.
Sodium Borohydride (NaBH₄): A widely used reducing agent with similar applications but different reactivity and selectivity.
Lithium Aluminum Hydride (LiAlH₄): A more reactive reducing agent used for similar purposes but requires more stringent handling conditions.
Uniqueness
Dicyclohexylamine borane is unique due to its stability and ease of handling. It provides a safer and more convenient alternative to other borane complexes, making it a preferred choice in many synthetic applications .
Propiedades
InChI |
InChI=1S/C12H23N.B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h11-13H,1-10H2; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGNYCHWQJCLGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131765-96-3 | |
| Record name | Dicyclohexylamine Borane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Ethoxy-4-methylbenzo[d]thiazole](/img/structure/B1646110.png)







![2-(4,6-Dichloro-[1,3,5]triazin-2-ylamino)-phenol](/img/structure/B1646139.png)


